molecular formula C9H11N5OS B14926482 (2E)-2-{(2E)-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one

(2E)-2-{(2E)-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one

Cat. No.: B14926482
M. Wt: 237.28 g/mol
InChI Key: IDQYNTNAYYVBSN-XCVCLJGOSA-N
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Description

2-{2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE is a compound known for its diverse pharmacological effects. It is a hydrazine-coupled pyrazole derivative, which has shown significant potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

The synthesis of 2-{2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE involves several steps. One common method includes the nucleophilic addition–elimination reaction of intermediates with different hydrazine derivatives such as salicyl hydrazide, hydrazine hydrate, and phenyl hydrazine . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as hydrochloric acid . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-{2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE has been extensively studied for its potential in various scientific research applications:

    Chemistry: It is used as a building block for synthesizing other complex molecules.

    Biology: It has shown potent antileishmanial and antimalarial activities.

    Medicine: It is being explored for its potential as a pharmacophore for developing new drugs.

    Industry: It can be used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes in the Leishmania parasite, leading to its antileishmanial activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C9H11N5OS

Molecular Weight

237.28 g/mol

IUPAC Name

(2E)-2-[(E)-(1,3-dimethylpyrazol-4-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H11N5OS/c1-6-7(4-14(2)13-6)3-10-12-9-11-8(15)5-16-9/h3-4H,5H2,1-2H3,(H,11,12,15)/b10-3+

InChI Key

IDQYNTNAYYVBSN-XCVCLJGOSA-N

Isomeric SMILES

CC1=NN(C=C1/C=N/N=C/2\NC(=O)CS2)C

Canonical SMILES

CC1=NN(C=C1C=NN=C2NC(=O)CS2)C

Origin of Product

United States

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